molecular formula C18H25F2NO4 B2792991 (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate CAS No. 1347655-31-5

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate

Cat. No.: B2792991
CAS No.: 1347655-31-5
M. Wt: 357.398
InChI Key: GFFNVDUBYHATAD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, two fluorine atoms, and a phenyl group

Mechanism of Action

Target of Action

The compound contains aboc-amino group, which is commonly used in the synthesis of peptides

Mode of Action

The presence of theboc-amino group indicates that it may be involved in peptide synthesis . The boc group is a protective group for amines, which can accommodate two such groups . It is stable under certain conditions and can be cleaved by mild acidolysis . This property allows the compound to undergo reactions while protecting the amino group from unwanted side reactions.

Biochemical Pathways

The boc-amino group can be involved in the synthesis of multifunctional targets , suggesting that the compound could have broad effects on various biochemical pathways.

Result of Action

The use of the boc group allows for selective reactions, which could lead to the synthesis of specific peptide sequences .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the boc group in the compound can be cleaved by mild acidolysis , suggesting that acidic conditions could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate typically involves the protection of the amino group using the Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then subjected to further reactions to introduce the ethyl ester and difluoro groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpropanoate
  • (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylbutanoate

Uniqueness

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc-protected amino group, difluoro groups, and phenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO4/c1-5-24-15(22)18(19,20)14(21-16(23)25-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFNVDUBYHATAD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C([C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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